molecular formula C10H20N2O B3362938 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide CAS No. 1016734-74-9

3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide

Cat. No.: B3362938
CAS No.: 1016734-74-9
M. Wt: 184.28 g/mol
InChI Key: NMIFPUMLJRWMFZ-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexane (B81311) Carboxamide Chemistry

Cyclohexane carboxamides, as a class of compounds, are significant building blocks in organic synthesis. guidechem.com The cyclohexane ring provides a non-aromatic, three-dimensional scaffold that can be functionalized in various ways. The carboxamide group is a common feature in many biologically active molecules and materials.

The synthesis of cyclohexane carboxamide derivatives can be approached through various methods, often involving the coupling of a cyclohexane carboxylic acid derivative with an appropriate amine. google.com The stereochemistry of the cyclohexane ring can be controlled to produce specific isomers, which can be crucial for biological activity. google.com

Significance of Amino Amide Functionalities in Chemical Research

The presence of both an amino and an amide group in 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide is of particular interest. The amide bond is a cornerstone of peptide and protein chemistry and is found in a vast number of pharmaceutical agents due to its stability and ability to participate in hydrogen bonding. researchgate.netnih.gov Amide groups are fundamental in medicinal chemistry and materials science. researchgate.net

The amino group, on the other hand, is a basic functional group that can be protonated to form a positively charged ammonium (B1175870) ion. libretexts.orglumenlearning.com This property is often exploited in drug design to improve water solubility and facilitate interactions with biological targets. The combination of these two functional groups within the same molecule creates a bifunctional scaffold with a wide range of potential applications.

Overview of Research Approaches for Novel Chemical Entities

The discovery and development of new chemical entities (NCEs) is a complex, multidisciplinary process. frontiersin.orgprimescholars.com It begins with the identification of a promising chemical scaffold, like this compound, which can be systematically modified to optimize its properties for a specific application.

Modern approaches to developing NCEs often involve a combination of computational modeling, high-throughput screening, and rational drug design. aragen.comaragen.com The Design of Experiments (DoE) methodology, which integrates mathematical and statistical techniques, is a powerful tool for optimizing synthetic processes and enhancing product quality. aragen.com This systematic approach allows researchers to efficiently explore the chemical space around a core scaffold and identify lead compounds with desirable characteristics. frontiersin.org The journey from a novel chemical entity to a useful product is a lengthy and rigorous one, involving extensive preclinical and clinical research to establish its properties and potential applications. primescholars.com In recent years, there has been a shift with academia and smaller biotech companies playing a larger role in the early stages of drug discovery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIFPUMLJRWMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016734-74-9
Record name 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide
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Synthetic Methodologies for 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide and Its Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide reveals two primary disconnections: the amide bond and the C-N bond on the cyclohexane (B81311) ring. This leads to two main synthetic routes.

Route 1: Amide Formation as a Key Step

This approach involves the coupling of a 3-aminocyclohexane-1-carboxylic acid derivative with isopropylamine (B41738). The key precursor in this route is the bifunctional 3-aminocyclohexanecarboxylic acid. The stereochemistry of this precursor is crucial and will dictate the final stereochemistry of the target molecule. This precursor can be envisioned to be synthesized from a more readily available starting material, such as a cyclohexene (B86901) derivative or a functionalized aromatic compound that can be subsequently hydrogenated.

Route 2: Amination as a Key Step

Alternatively, the synthesis can proceed through the amination of a pre-formed N-(propan-2-yl)cyclohexane-1-carboxamide scaffold. This would involve a precursor such as N-(propan-2-yl)-3-oxocyclohexane-1-carboxamide, where the ketone can be converted to an amine via reductive amination, or a precursor with a leaving group at the 3-position for nucleophilic substitution with an amine or an amine surrogate.

A summary of the key precursors for these routes is presented in the table below.

RouteKey PrecursorRetrosynthetic Disconnection
13-Aminocyclohexane-1-carboxylic acidAmide bond
2N-(propan-2-yl)-3-oxocyclohexane-1-carboxamideC-N bond (via reductive amination)
2N-(propan-2-yl)-3-(leaving group)cyclohexane-1-carboxamideC-N bond (via nucleophilic substitution)

Stereoselective Synthesis Approaches for Cyclohexane Carboxamides

The biological activity of cyclohexane derivatives is often highly dependent on the stereochemistry of the substituents on the ring. Therefore, developing stereoselective synthetic methods is of utmost importance.

Control of Stereochemistry at the Cyclohexane Ring

Stereochemical control can be achieved through various strategies:

Substrate-controlled synthesis: Utilizing a chiral starting material or a starting material with existing stereocenters to direct the stereochemical outcome of subsequent reactions.

Reagent-controlled synthesis: Employing chiral reagents or catalysts to induce stereoselectivity in the formation of new stereocenters.

Diastereoselective reactions: Reactions such as Diels-Alder cycloadditions, Michael additions, and catalytic hydrogenations can be designed to favor the formation of one diastereomer over another.

For instance, the hydrogenation of a substituted benzene (B151609) or cyclohexene precursor can lead to different diastereomers depending on the catalyst and reaction conditions used. The choice of a bulky catalyst may favor the approach of hydrogen from the less hindered face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters.

Diastereoselective and Enantioselective Synthesis Strategies

To obtain enantiomerically pure this compound, enantioselective synthesis strategies are required. These can be broadly categorized into:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product that already contains a cyclohexane or a related carbocyclic ring system.

Asymmetric Catalysis: Using a chiral catalyst to convert a prochiral starting material into a chiral product with high enantiomeric excess. This is a highly efficient and widely used method. Examples include asymmetric hydrogenation, asymmetric Michael additions, and asymmetric Diels-Alder reactions.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The following table summarizes some common stereoselective synthesis strategies for functionalized cyclohexanes.

StrategyDescriptionExample Reaction
Asymmetric HydrogenationUse of a chiral catalyst (e.g., with a BINAP ligand) to hydrogenate a double bond, creating one or two new stereocenters with high enantioselectivity.Hydrogenation of a substituted cyclohexene or benzene derivative.
Chiral Auxiliary-Mediated AlkylationA chiral auxiliary attached to a cyclohexane precursor directs the approach of an electrophile to create a new stereocenter.Alkylation of an enolate derived from a cyclohexanone (B45756) bearing a chiral auxiliary.
Organocatalytic Michael AdditionA chiral amine catalyst activates an enone for conjugate addition of a nucleophile, leading to the enantioselective formation of a C-C bond.Addition of a nucleophile to a cyclohexenone derivative.

Amide Bond Formation Strategies

The formation of the amide bond between the 3-aminocyclohexane-1-carboxylic acid moiety and isopropylamine is a critical step in one of the primary synthetic routes. While the direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions.

Commonly used coupling reagents can be categorized based on their mechanism of action:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid by forming an acyloxyphosphonium salt.

Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling reagents that form activated esters.

The choice of coupling reagent and reaction conditions depends on factors such as the steric hindrance of the carboxylic acid and the amine, the presence of other functional groups, and the desired level of racemization control if chiral centers are present.

Coupling Reagent ClassExample ReagentActivating Species
CarbodiimidesEDCO-acylisourea
Phosphonium SaltsPyBOPAcyloxyphosphonium salt
Uronium/Aminium SaltsHATUActivated benzotriazolyl ester

Amination Reactions for Cyclohexane Systems

For synthetic routes that involve the late-stage introduction of the amino group, various amination reactions can be employed. The choice of method depends on the functionality present in the cyclohexane precursor.

Reductive Amination: This is a versatile method for converting a ketone to an amine. The reaction of a 3-oxocyclohexanecarboxamide with an amine or ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) can directly install the amino group. The stereochemical outcome of this reaction can often be controlled by the choice of reducing agent and reaction conditions.

Nucleophilic Substitution: A cyclohexane ring bearing a good leaving group (e.g., a tosylate, mesylate, or halide) at the 3-position can undergo nucleophilic substitution with an amine or an amine equivalent, such as azide (B81097) followed by reduction. The stereochemistry of this reaction typically proceeds with inversion of configuration at the carbon center (SN2 mechanism).

Hydroamination: The direct addition of an amine across a double bond in a cyclohexene precursor, often catalyzed by a transition metal complex, can be an efficient route to aminocyclohexanes.

C-H Amination: Recent advances in catalysis have enabled the direct amination of C-H bonds. While still a developing area, this approach offers a highly atom-economical route to aminocyclohexanes, potentially avoiding the need for pre-functionalized starting materials.

Post-Synthetic Modifications and Functionalization

Once the core this compound scaffold is synthesized, further modifications can be made to the amino or amide functionalities to generate a library of analogs for structure-activity relationship (SAR) studies.

N-Alkylation/N-Acylation of the Amino Group: The primary amino group can be readily alkylated or acylated to introduce a variety of substituents. Reductive amination with aldehydes or ketones is a common method for N-alkylation. Acylation with acid chlorides or anhydrides provides the corresponding amides.

Modification of the Amide Nitrogen: While the N-isopropyl group is a defining feature of the target molecule, in the synthesis of analogs, this group can be varied by using different primary or secondary amines in the amide bond formation step.

Functionalization of the Cyclohexane Ring: If the synthetic route allows, additional functional groups can be introduced onto the cyclohexane ring to probe their effect on the molecule's properties.

These post-synthetic modifications are crucial for optimizing the biological activity or material properties of the lead compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule and is particularly powerful for assigning stereochemistry in cyclic systems like 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide. The 1,3-disubstituted cyclohexane (B81311) ring can exist as two primary diastereomers: cis and trans. These isomers are distinguished by the relative orientation of the amino and N-isopropylcarboxamide groups, which can be either on the same side (cis) or opposite sides (trans) of the ring.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons attached to the cyclohexane ring, especially the methine protons at C1 and C3, are diagnostic of the substituent's axial or equatorial orientation. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons also provide critical stereochemical information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Stereoisomers of this compound. Note: These are representative values based on known substituent effects on cyclohexane rings and related functional groups. Actual values may vary.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O - ~175-178
Cyclohexane CH (C1) 2.0-2.5 45-50
Cyclohexane CH (C3) 2.6-3.2 48-55
Cyclohexane CH₂ 1.0-2.0 25-40
Isopropyl CH 3.8-4.2 41-45
Isopropyl CH₃ 1.0-1.2 22-24
Amide NH 7.5-8.5 -

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₂₀N₂O), the nominal molecular weight is 184 amu.

According to the Nitrogen Rule , a molecule containing an even number of nitrogen atoms will have an even nominal molecular mass. wikipedia.orgorgchemboulder.com The presence of two nitrogen atoms in the target compound results in a molecular ion peak ([M]⁺˙) at an even mass-to-charge ratio (m/z), such as 184, under electron ionization (EI) conditions.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule would include:

α-Cleavage: The bond between a carbon and the nitrogen atom of the amine or amide can break. Cleavage adjacent to the primary amine is a common fragmentation pathway for amines. jove.com

Amide Bond Cleavage: The N-CO bond can cleave, which is a characteristic fragmentation for amides. nih.govrsc.org This would result in the formation of an acylium ion or an amine-containing fragment.

Loss of the Isopropyl Group: Cleavage of the bond between the nitrogen and the isopropyl group is expected, leading to a fragment with a loss of 43 Da.

Ring Cleavage: The cyclohexane ring can undergo fragmentation, a characteristic of cyclic amines. whitman.edu

Table 2: Plausible Mass Spectrometry Fragments for this compound.

m/z Value Proposed Fragment Ion Formula Description of Loss
184 [C₁₀H₂₀N₂O]⁺˙ Molecular Ion (M⁺˙)
169 [C₉H₁₇N₂O]⁺ Loss of a methyl radical (•CH₃)
141 [C₇H₁₃N₂O]⁺ Loss of an isopropyl radical (•C₃H₇)
126 [C₇H₁₄N₂]⁺˙ Loss of carbonyl group (CO)
84 [C₅H₁₀N]⁺ α-Cleavage adjacent to amine and ring opening
58 [C₃H₈N]⁺ Isopropylaminium ion

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and secondary amide functionalities.

Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.puborgchemboulder.com The secondary amide (-NH-) group will show a single, sharp peak in the same region. masterorganicchemistry.com

C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the sp³-hybridized carbons of the cyclohexane and isopropyl groups. masterorganicchemistry.com

C=O Stretching (Amide I Band): A strong, sharp absorption between 1630-1690 cm⁻¹ is the hallmark of the amide carbonyl group. This is one of the most intense peaks in the spectrum.

N-H Bending (Amide II Band and Amine Scissoring): The secondary amide N-H bend typically appears around 1515-1570 cm⁻¹. The primary amine shows an N-H "scissoring" vibration in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Bands.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands) Medium, Sharp
Secondary Amide N-H Stretch 3300 - 3500 (one band) Medium, Sharp
Alkyl C-H C-H Stretch 2850 - 2960 Strong
Amide Carbonyl C=O Stretch (Amide I) 1630 - 1690 Strong, Sharp
Primary Amine N-H Bend (Scissoring) 1580 - 1650 Medium-Variable
Secondary Amide N-H Bend (Amide II) 1515 - 1570 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful crystallographic analysis of this compound would yield a wealth of data, unambiguously confirming its molecular structure.

This technique would definitively establish:

Stereochemistry: The relative configuration of the amino and N-isopropylcarboxamide substituents (cis or trans) would be visually and geometrically confirmed.

Conformation: The preferred conformation of the cyclohexane ring, which is almost always a "chair" conformation, would be detailed. It would also show whether the substituents occupy axial or equatorial positions.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles within the molecule would be obtained.

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonding involving the N-H protons of the amine and amide groups and the carbonyl oxygen, which dictate the solid-state architecture.

Table 4: Representative Data Obtainable from X-ray Crystallography.

Structural Parameter Description Typical Value/Information
Crystal System The geometry of the unit cell e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the crystal e.g., P2₁/c
Bond Length (C=O) The distance between the carbonyl carbon and oxygen ~1.23 Å
Bond Length (C-N) The distance between carbon and nitrogen atoms ~1.33 Å (amide), ~1.47 Å (amine)
Bond Angle (O-C-N) The angle within the amide group ~122°
Ring Conformation The 3D shape of the cyclohexane ring Chair

Computational and Theoretical Investigations of 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Conformational Analysis and Energy Landscapes

There is no available literature describing the conformational analysis or the potential energy landscapes of 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide. This type of analysis is crucial for determining the three-dimensional shapes the molecule can adopt and their relative stabilities.

Molecular Docking Studies with Potential Biological Targets

While molecular docking is a common computational technique to predict the binding orientation of a small molecule to a larger target protein, no studies have been published that specifically investigate the docking of this compound with any biological targets.

Molecular Dynamics Simulations for Ligand-Target Interactions

Similarly, there is a lack of information regarding molecular dynamics simulations involving this compound. These simulations provide insights into the dynamic behavior of the molecule and its interactions with biological targets over time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No computational studies predicting the spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound could be located. This information is valuable for the experimental identification and characterization of the compound.

Due to the absence of specific research data for this compound across all the stipulated computational and theoretical domains, it is not possible to provide a detailed and accurate article that adheres to the provided structure and content requirements. Further research on this specific compound is needed before a comprehensive computational analysis can be compiled.

Structure Activity Relationship Sar Studies on 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide Derivatives

Design Principles for Structural Modification of the Cyclohexane (B81311) Core

The cyclohexane core of 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide serves as a rigid scaffold that dictates the spatial orientation of the key pharmacophoric elements—the amino group and the N-isopropyl carboxamide. Modifications to this core are aimed at optimizing interactions with the target protein, often by introducing substituents that can engage with specific pockets or surfaces of the binding site.

Key design principles for modifying the cyclohexane core include:

Introduction of Substituents: The addition of small alkyl or polar groups to the cyclohexane ring can significantly impact binding affinity. For instance, the introduction of a methyl group can provide favorable van der Waals interactions with hydrophobic pockets in the target protein. Conversely, hydroxyl or amino groups can form hydrogen bonds with polar residues.

Ring Conformation: The conformational flexibility of the cyclohexane ring (chair, boat, twist-boat) can be influenced by the nature and position of substituents. Locking the ring into a specific conformation through the introduction of bulky groups or by forming bicyclic systems can pre-organize the molecule for optimal binding, thereby enhancing potency.

Bioisosteric Replacement: Replacing the cyclohexane ring with other cyclic systems, such as cyclopentane (B165970), piperidine, or aromatic rings, can modulate the compound's physicochemical properties, including solubility and metabolic stability, while maintaining the crucial spatial arrangement of the functional groups.

The following table summarizes the impact of representative modifications to the cyclohexane core on biological activity, based on hypothetical data for a generic receptor target.

Modification Rationale Observed Activity (IC50)
UnsubstitutedParent Scaffold100 nM
4-MethylProbe hydrophobic pocket50 nM
4-HydroxyIntroduce H-bond donor/acceptor80 nM
Cyclopentane CoreAlter scaffold rigidity150 nM
Phenyl CoreIntroduce aromatic interactions200 nM

Exploration of Substituents on the Amide Nitrogen

The N-(propan-2-YL) group of the parent compound plays a crucial role in its interaction with the target. The isopropyl group is often found to occupy a specific hydrophobic pocket. Systematic exploration of other substituents on the amide nitrogen is a key strategy to fine-tune these interactions and improve activity.

The exploration of substituents on the amide nitrogen typically involves:

Alkyl Chain Variation: Modifying the size and branching of the alkyl substituent can probe the dimensions of the hydrophobic pocket. Both smaller (e.g., ethyl) and larger (e.g., tert-butyl, cyclohexyl) alkyl groups are evaluated to determine the optimal fit.

Introduction of Polar Functionality: Incorporating polar groups, such as ethers, amines, or hydroxyls, into the N-substituent can lead to additional hydrogen bonding interactions with the target, potentially increasing potency and improving solubility.

Aromatic and Heterocyclic Groups: Replacing the isopropyl group with aromatic or heterocyclic rings can introduce opportunities for π-stacking or other specific interactions with aromatic residues in the binding site.

A hypothetical data table illustrating the effect of these modifications is presented below.

N-Substituent Rationale Observed Activity (IC50)
Isopropyl (Parent)Baseline100 nM
EthylSmaller hydrophobic group120 nM
Tert-butylBulkier hydrophobic group75 nM
2-MethoxyethylIntroduce H-bond acceptor60 nM
PhenylExplore aromatic interactions180 nM

Variation of the Amino Group Position and Substitution Pattern

The amino group at the 3-position of the cyclohexane ring is a critical determinant of the compound's biological activity, often acting as a key hydrogen bond donor or forming salt bridges with acidic residues in the target protein. Both the position of this group on the cyclohexane ring and its substitution pattern are important variables in SAR studies.

Key aspects of these variations include:

Positional Isomers: Moving the amino group to other positions on the cyclohexane ring (e.g., 2-amino or 4-amino) can drastically alter the compound's activity by changing the distance and vector of the interaction with the target.

Primary, Secondary, and Tertiary Amines: The substitution pattern of the amino group (NH₂, NHR, NR₂) influences its hydrogen bonding capacity and basicity. While primary amines can act as both hydrogen bond donors and acceptors, secondary and tertiary amines have different properties that can be exploited to optimize interactions.

Acylation and Sulfonylation: Acylation or sulfonylation of the amino group can introduce additional interaction points and modulate the compound's physicochemical properties.

The table below provides a hypothetical summary of these effects.

Amino Group Variation Rationale Observed Activity (IC50)
3-Amino (Parent)Baseline100 nM
2-AminoAlter interaction vector500 nM
4-AminoAlter interaction vector300 nM
3-(Methylamino)Secondary amine90 nM
3-(Dimethylamino)Tertiary amine250 nM

Stereoisomeric Effects on Biological Interactions

Due to the presence of multiple chiral centers in the cyclohexane ring, this compound can exist as multiple stereoisomers. It is well-established that biological systems are chiral, and therefore, different stereoisomers of a compound can exhibit significantly different biological activities. The precise three-dimensional arrangement of the amino and carboxamide groups is critical for optimal binding to the target.

Key considerations for stereoisomeric effects include:

Enantioselectivity: For a given cis or trans isomer, the two enantiomers can have vastly different potencies. This is because one enantiomer will have the correct spatial orientation of its functional groups to interact with the chiral binding site, while the other will not.

A hypothetical comparison of the activity of different stereoisomers is shown in the table below.

Stereoisomer Relative Orientation Observed Activity (IC50)
(1R, 3S)-transEutomer (active)20 nM
(1S, 3R)-transDistomer (inactive)>1000 nM
(1R, 3R)-cisIntermediate activity150 nM
(1S, 3S)-cisIntermediate activity180 nM

Development of Focused Libraries for SAR Elucidation

To efficiently explore the SAR of this compound derivatives, the development of focused chemical libraries is a common strategy. These libraries are designed to systematically vary specific parts of the molecule while keeping the core scaffold constant. This approach allows for the rapid identification of key structural features that contribute to biological activity.

The design and synthesis of focused libraries typically involve:

Combinatorial Chemistry: Using parallel synthesis techniques, a large number of analogs can be generated by combining a set of building blocks for the cyclohexane core, the N-amide substituent, and the amino group.

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse compounds to explore a wider range of chemical space and potentially identify novel scaffolds with improved properties.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods can be used to design a focused library of compounds that are predicted to bind with high affinity.

In Vitro Biological Activity and Mechanistic Studies of 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide Analogs

Target Identification and Engagement Assays (e.g., enzyme inhibition, receptor binding)

The initial stages of characterizing the bioactivity of 3-amino-N-(propan-2-YL)cyclohexane-1-carboxamide analogs involve identifying their molecular targets. This is typically achieved through a battery of enzyme inhibition and receptor binding assays.

Research has shown that cyclohexane (B81311) carboxamide derivatives can engage a variety of molecular targets. For instance, certain analogs have been identified as potent antagonists for chemokine receptors. A series of 3-amino-1-alkyl-cyclopentane carboxamides, structurally related to the cyclohexane series, were evaluated for their binding affinity to the human CC chemokine receptor 2 (CCR2). researchgate.net One lead compound from this series demonstrated a CCR2 IC50 of 59 nM, indicating strong receptor binding. researchgate.net

In the realm of enzyme inhibition, different analogs have shown significant effects. Studies on structurally similar compounds revealed inhibitory activity against enzymes involved in lipid metabolism, such as mouse hepatic acetyl CoA synthetase, HMG CoA reductase, and hepatic lipoprotein lipase. nih.gov Furthermore, other related carboxamide structures, such as N-substituted quinoxaline-2-carboxamides, have been investigated as potential inhibitors of targets like human DNA topoisomerase. mdpi.com The potential for Rho-kinase inhibition has also been a focus, drawing comparisons to known inhibitors like Y-27632.

These target engagement studies are crucial for elucidating the primary mechanism through which these compounds exert their biological effects. The data from these assays guide further optimization and development.

Table 1: Target Engagement and Enzyme Inhibition by Cyclohexane Carboxamide Analogs
Analog ClassTargetAssay TypeKey Finding (IC50/Activity)Source
3-Amino-1-alkyl-cyclopentane carboxamideCCR2Receptor Binding59 nM researchgate.net
3-Amino-2-methyl-1-phenylpropanonesHMG CoA ReductaseEnzyme ActivitySignificant reduction nih.gov
1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamideRho-kinase (putative)Enzyme InhibitionPotential modulator
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideDNA Topoisomerase (putative)Molecular DockingPotential target mdpi.com

Cell-Based Assays for Specific Biological Pathways (e.g., cellular uptake, signaling modulation, non-cytotoxic effects if applicable)

Following target identification, cell-based assays are employed to understand how target engagement translates into a cellular response. These assays can measure effects on specific biological pathways, such as cellular signaling, proliferation, and survival.

Analogs of cyclohexane-1-carboxamide have demonstrated significant activity in cell-based cancer studies. orientjchem.org In one study, a series of derivatives were evaluated for their in vitro antitumor activity against four different human cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colon). orientjchem.org One particular compound, designated 5i, showed promising cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM. orientjchem.org Further investigation into its effect on biological pathways revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase in MCF-7 cells. orientjchem.org

In addition to cytotoxicity, functional assays are used to assess the modulation of specific signaling pathways. For the CCR2 antagonist analogs, a key functional assay measured the inhibition of monocyte chemotaxis induced by the chemokine MCP-1. researchgate.net The lead compound exhibited excellent potency in this cell-based functional assay, with an IC50 of 41 nM, confirming that its receptor binding effectively blocks the downstream signaling that leads to cell migration. researchgate.net Other studies have focused on non-cytotoxic effects, such as the antiarrhythmic activity demonstrated by certain N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. researchgate.net

Table 2: Activity of Analogs in Cell-Based Assays
Analog/CompoundAssay TypeCell LineBiological PathwayResult (IC50)Source
Compound 5i (Cyclohexane-1-carboxamide analog)Cytotoxicity (MTT)MCF-7Apoptosis, Cell Cycle Arrest3.25 μM orientjchem.org
Antagonist 37 (Cyclopentane carboxamide analog)Monocyte ChemotaxisMonocytesCCR2 Signaling41 nM researchgate.net
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideCytotoxicityHepG2Cell ViabilitySelectively cytotoxic mdpi.com

Mechanistic Investigations at the Molecular Level (e.g., binding kinetics, allosteric modulation)

Deeper mechanistic studies aim to characterize the precise nature of the interaction between the compound and its target at the molecular level. This can involve determining binding kinetics or exploring more complex mechanisms like allosteric modulation.

While direct kinetic studies on this compound itself are not widely published, research on analogous heterocyclic structures provides a framework for such investigations. For example, studies on A1 Adenosine Receptor (A1AR) modulators have detailed the characterization of positive allosteric modulators (PAMs). nih.gov A PAM binds to a site on the receptor distinct from the primary (orthosteric) site, enhancing the effect of the endogenous ligand. nih.gov

The characterization of such a mechanism involves specific assays. For the A1AR PAMs, researchers compared binding and functional data. nih.gov A key indicator of allosteric modulation was a significant increase in the maximal binding (Bmax) of a radiolabeled orthosteric ligand in the presence of the PAM. nih.gov Some of the most effective aminothiophene PAMs, which are structurally distinct but mechanistically relevant, produced a Bmax shift of over 70%, demonstrating a powerful cooperative binding effect. nih.gov This type of mechanistic investigation, which differentiates between simple competitive binding and more complex allosteric effects, is critical for understanding the nuanced pharmacology of novel compounds. nih.gov

Comparative Analysis with Known Bioactive Cyclohexane Carboxamides

To contextualize the activity of new analogs, their performance is often compared to that of standard or well-known bioactive compounds. This comparative analysis helps to benchmark potency and selectivity.

In the study of antitumor cyclohexane-1-carboxamides, the most active compound (5i, IC50 = 3.25 μM against MCF-7) was directly compared to the standard chemotherapeutic drug doxorubicin, which had an IC50 of 6.77 μM in the same assay, indicating the novel compound had superior potency in this specific context. orientjchem.org

Similarly, in the investigation of hypolipidemic agents, a series of 3-amino-2-methyl-1-phenylpropanones were benchmarked against the standard drugs lovastatin (B1675250) and clofibrate. nih.gov Several of the new analogs showed significantly higher activity in lowering both serum cholesterol and triglyceride levels in mice compared to these established drugs at their therapeutic doses. nih.gov

For potential Rho-kinase inhibitors like 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide, the primary compound for comparison is Y-27632, a well-characterized inhibitor used extensively in research to study the cellular functions of Rho-kinase. Furthermore, the broader class of cyclohexane carboxamides includes compounds developed as synthetic cooling agents, such as N-ethyl-p-menthane-3-carboxamide (WS-3), which act on sensory receptors like TRPV channels and provide another point of comparison for structure-activity relationships within the scaffold. google.com

Table 3: Comparative Analysis with Standard Bioactive Compounds
Analog ClassBiological ActivityComparator CompoundComparative FindingSource
Cyclohexane-1-carboxamide (Compound 5i)Antitumor (MCF-7)DoxorubicinCompound 5i (IC50 = 3.25 µM) was more potent than Doxorubicin (IC50 = 6.77 µM). orientjchem.org
3-Amino-2-methyl-1-phenylpropanonesHypolipidemicLovastatin, ClofibrateAnalogs showed significantly higher activity than standard drugs. nih.gov
1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamideRho-kinase Inhibition (putative)Y-27632Structurally related to a known class of inhibitors.
N-ethyl-p-menthane-3-carboxamide (WS-3)Sensory Receptor ModulationMentholRepresents a different class of bioactive cyclohexane carboxamides. google.com

Potential Research Applications of 3 Amino N Propan 2 Yl Cyclohexane 1 Carboxamide and Its Scaffolds

Utility in Lead Compound Discovery for Chemical Biology

The discovery of lead compounds is a critical first step in the development of new drugs. Lead compounds are molecules that exhibit a desired biological activity and serve as a foundation for further chemical optimization. The 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide scaffold possesses several features that make it a valuable starting point for lead discovery in chemical biology.

The cyclohexane (B81311) ring provides a rigid, three-dimensional framework, which is increasingly sought after in drug discovery to improve selectivity and pharmacological properties compared to flat, aromatic structures. The presence of a primary amine and a secondary amide offers clear vectors for chemical modification, allowing for the rapid synthesis of a library of derivatives. These derivatives can be screened against a wide range of biological targets, such as enzymes and receptors, to identify novel modulators of cellular processes. For instance, derivatives of cyclohexane-1-carboxamide have been investigated for their potential as apoptosis inducers in cancer cell lines. orientjchem.org

A hypothetical screening campaign could involve synthesizing a library of analogs by varying the substituents on the amino and amide groups. This library could then be tested for binding affinity or inhibitory activity against a panel of protein kinases, a family of enzymes frequently implicated in disease.

Table 1: Hypothetical Screening Data of Scaffold Derivatives

Compound IDAmine Substituent (R1)Amide N-Substituent (R2)Kinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)
Scaffold-01-H-CH(CH₃)₂>10085.2
Scaffold-02-CH₃-CH(CH₃)₂75.450.1
Scaffold-03-C₆H₅-CH(CH₃)₂12.122.5
Scaffold-04-H-Cyclopropyl>10092.0
Scaffold-05-H-Benzyl45.315.8

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and studying the function of biological molecules in their native environment. The this compound scaffold can be readily adapted for this purpose. By attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker, to either the primary amine or a modified version of the amide, researchers can create powerful probes.

For example, if a derivative from this scaffold is found to bind to a specific protein, a fluorescently labeled version could be synthesized to visualize the protein's localization within a cell using microscopy. A biotinylated version could be used for affinity purification of the protein target and its binding partners, helping to elucidate its function and interaction network. The synthetic tractability of the scaffold allows for the strategic placement of these tags with minimal disruption to the core binding motif.

Application in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. vu.nl FBDD utilizes small, low-complexity molecules, or "fragments," that typically bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent lead compounds.

The compound this compound fits the profile of a three-dimensional (3D) fragment. There is a growing appreciation that 3D fragments can offer advantages over the more common 2D fragments, including better exploitation of protein binding pockets and improved physicochemical properties. researchgate.netnih.gov The properties of the parent compound align well with the general guidelines for fragments, often referred to as the "Rule of Three."

Table 2: Physicochemical Properties of the Parent Scaffold in the Context of FBDD

PropertyGuideline ("Rule of Three")Calculated Value for C₁₀H₂₀N₂OCompliance
Molecular Weight≤ 300 Da184.28 DaYes
cLogP≤ 3~1.5 - 2.0Yes
Hydrogen Bond Donors≤ 32Yes
Hydrogen Bond Acceptors≤ 32Yes
Fraction of sp³ carbons (Fsp³)High is desirable for 3D shape0.90Yes

The cyclohexane core provides a high fraction of sp³-hybridized carbons, conferring the desirable 3D geometry. The amino and amide groups serve as anchor points for binding and as vectors for chemical elaboration, allowing fragment hits to be grown or linked to explore the target's binding site. chemrxiv.org

Contribution to Novel Scaffold Design in Medicinal Chemistry

The search for novel chemical scaffolds is a cornerstone of medicinal chemistry, as it allows for the exploration of new chemical space and the development of drugs with novel mechanisms of action or improved properties. The 3-aminocyclohexane-1-carboxamide (B1284829) core represents a versatile and under-explored scaffold.

By employing techniques like "scaffold hopping," medicinal chemists can replace known core structures in existing drugs with novel ones like this cyclohexane derivative to potentially improve efficacy, selectivity, or pharmacokinetic profiles. rsc.org For example, a linear aminobutyramide scaffold in a known CC chemokine receptor 2 (CCR2) antagonist was successfully replaced with a 1,3-disubstituted cyclopentane (B165970) scaffold, leading to enhanced potency. nih.gov Similarly, the 3-aminocyclohexane-1-carboxamide scaffold could be explored as a bioisosteric replacement for other cyclic or acyclic structures in various therapeutic areas.

The stereochemistry of the cyclohexane ring (cis/trans isomers at positions 1 and 3) adds another layer of diversity that can be systematically explored. Different stereoisomers can adopt distinct shapes, leading to significant differences in biological activity. The ability to synthesize and test specific stereoisomers of this scaffold provides a powerful tool for probing the structure-activity relationships of new drug candidates. The development of synthetic routes to access libraries of such 3D scaffolds is a key area of interest for expanding the repertoire of available building blocks for drug discovery. nih.gov

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) has revolutionized the early stages of drug discovery, offering powerful tools for predicting molecular properties, identifying potential biological targets, and designing novel compounds with enhanced efficacy and safety profiles. researchgate.netnih.govnih.gov For a compound like 3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide, where empirical data is scarce, AI and ML can provide initial direction and de-risk subsequent experimental work.

Future research should focus on building predictive models for this class of compounds. By curating datasets of structurally similar cyclohexane (B81311) carboxamide derivatives and their known biological activities, machine learning algorithms can be trained to predict the potential therapeutic applications of novel analogs. nih.gov These models can be used for large-scale virtual screening of virtual libraries, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing. researchgate.net Furthermore, generative AI models can design entirely new analogs of this compound with optimized properties, such as improved binding affinity for a specific target or better pharmacokinetic profiles. researchgate.net

Table 1: Applications of AI/ML in the Future Study of this compound

AI/ML Application Description Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate the structural features of cyclohexane carboxamide derivatives with their biological activity. researchgate.net Prediction of the biological activity of unsynthesized analogs, guiding lead optimization.
Target Prediction Utilize algorithms to predict the most likely protein targets for this compound based on its chemical structure and comparison to libraries of known ligands. Identification of potential therapeutic areas and mechanisms of action.
De Novo Drug Design Employ generative models to create novel molecular structures based on the 3-aminocyclohexane-1-carboxamide (B1284829) scaffold with desired properties. Expansion of the chemical space around the lead compound with potentially improved characteristics.

| ADMET Prediction | Use machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. researchgate.net | Early identification of potential liabilities, reducing the likelihood of late-stage failures. |

Exploration of Novel Synthetic Routes for Diverse Analogs

The biological potential of this compound can be systematically explored through the synthesis of a diverse library of analogs. This requires the development of flexible and efficient synthetic routes that allow for the modification of key structural features, including the substituents on the cyclohexane ring, the amino group, and the carboxamide moiety. Polyfunctionalized cyclohexanes are recognized as valuable scaffolds in drug discovery. acs.org

Future synthetic efforts should explore modern catalytic methods and stereoselective reactions to create a wide range of derivatives with high purity and controlled stereochemistry. acs.org For instance, developing a synthetic strategy that allows for the introduction of various functional groups at different positions on the cyclohexane ring would be highly valuable for establishing a comprehensive structure-activity relationship (SAR). acs.org Furthermore, exploring different amide coupling reagents and conditions can facilitate the synthesis of a broad array of N-substituted analogs. ajchem-a.com

Advanced In Vitro Biological System Development for Deeper Mechanistic Insights

To understand the biological effects and mechanism of action of this compound and its future analogs, it is crucial to move beyond traditional 2D cell cultures and utilize more physiologically relevant in vitro models. mdpi.com Advanced in vitro systems, such as 3D cell cultures, organoids, and organ-on-a-chip technologies, can provide a more accurate representation of human tissues and their responses to chemical compounds. drugtargetreview.comnih.gov

Future research should involve the use of these complex in vitro models to investigate the compound's effects on cellular behavior, signaling pathways, and potential toxicity. nih.govresearchgate.net For example, if a particular biological target is identified through computational methods, organoids derived from relevant tissues could be used to validate the compound's efficacy and assess its off-target effects in a more realistic biological context. mdpi.comcreative-biolabs.com These advanced models can provide crucial mechanistic insights that are often missed in simpler systems, thereby improving the translation of preclinical findings to clinical applications. drugtargetreview.com

Table 2: Advanced In Vitro Models for Future Research

Model Type Description Application for this compound
Spheroids 3D aggregates of cells that mimic the microenvironment of tissues. mdpi.com High-throughput screening of analog libraries for efficacy and cytotoxicity.
Organoids Self-organizing 3D cultures derived from stem cells that recapitulate the structure and function of an organ. mdpi.comcreative-biolabs.com Testing tissue-specific effects and toxicity, and for disease modeling.
Organ-on-a-Chip Microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating organ-level physiology. nih.gov Studying pharmacokinetics, pharmacodynamics, and multi-organ interactions.

| 3D Bioprinted Tissues | The precise layer-by-layer deposition of cells and biomaterials to create complex tissue-like structures. creative-biolabs.com | Creating customized tissue models for mechanistic studies and personalized medicine approaches. |

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The comprehensive investigation of a novel compound like this compound necessitates a collaborative, interdisciplinary approach. nih.gov Chemical biology, which lies at the interface of chemistry and biology, provides the ideal framework for such collaborations. ucr.edu

Future progress will depend on establishing partnerships between synthetic chemists, computational scientists, cell biologists, pharmacologists, and clinicians. labmanager.comstanford.edu Such collaborations can create a synergistic research pipeline where computational predictions guide synthetic efforts, and the resulting compounds are evaluated in advanced biological systems, with the feedback from these experiments informing the next cycle of design and synthesis. nih.gov Academic-industrial collaborations could also play a crucial role in accelerating the translation of basic research findings into tangible therapeutic applications. nih.gov

Institutes and research centers focused on chemical biology often foster these interdisciplinary interactions, providing the necessary infrastructure and expertise to tackle complex challenges in drug discovery. labmanager.comstanford.edu Engaging with such collaborative ecosystems will be paramount for unlocking the full potential of this compound and its derivatives.

Q & A

Q. Basic Structural Characterization

  • ¹H/¹³C NMR : Essential for confirming the cyclohexane backbone, propan-2-yl substituent, and amide bond. Key signals include:
    • Cyclohexane protons (δ 1.2–2.3 ppm, multiplet) .
    • Amide NH (δ ~7.9 ppm, broad singlet) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1660 cm⁻¹) and N-H stretches (~3320 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ via ESI+) .

How is the in vitro antitumor activity of cyclohexane-1-carboxamide derivatives evaluated, and what cell lines are relevant?

Q. Basic Biological Screening

  • Cell Lines : MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colon) are standard models .
  • Methodology :
    • Dose-Response Assays : 72-hour exposure, IC₅₀ calculation via MTT/WST-1 assays .
    • Positive Controls : Doxorubicin (IC₅₀ = 6.77 μM in MCF-7) for benchmarking .

What methodologies are employed to analyze the apoptosis-inducing mechanisms of this compound?

Q. Advanced Mechanistic Studies

  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Cell Cycle Analysis : Propidium iodide staining to identify G1/S/G2-M arrest (e.g., compound 5i induced G2/M arrest in MCF-7) .
  • Western Blotting : Detection of caspase-3/7 activation and Bax/Bcl-2 ratio changes .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced SAR Analysis

  • Substituent Effects :
    • Propan-2-yl Group : Enhances lipophilicity, improving membrane permeability .
    • Amino Position : 3-Amino substitution on cyclohexane optimizes hydrogen bonding with biological targets .
  • Derivative Libraries : Synthesize analogs with varied heterocyclic substituents (e.g., triazoles, pyrimidines) to probe target selectivity .

What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?

Q. Advanced Process Chemistry

  • Challenges :
    • Low yields in coupling steps due to steric hindrance .
    • Byproduct formation during purification .
  • Solutions :
    • Catalytic Systems : Use Pd/Cu catalysts for efficient cross-coupling .
    • Chromatography Alternatives : Recrystallization in EtOAc/hexane mixtures for bulk purification .

Which in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

Q. Advanced Preclinical Development

  • Models :
    • Xenograft Mice : Implanted with MCF-7 cells to assess tumor growth inhibition .
    • Pharmacokinetics : Plasma concentration profiling via LC-MS/MS (T₁/₂, Cmax, AUC) .
  • Toxicity Screening :
    • Acute toxicity in rodents (LD₅₀ determination) .
    • Hepatorenal function markers (ALT, creatinine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.